molecular formula C16H25NO3S B225085 4-butoxy-N-cyclohexylbenzenesulfonamide

4-butoxy-N-cyclohexylbenzenesulfonamide

Cat. No.: B225085
M. Wt: 311.4 g/mol
InChI Key: CPIQSJZGQWTRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-N-cyclohexylbenzenesulfonamide is a chemical compound intended for research applications. As a benzenesulfonamide derivative, it belongs to a class of compounds known for their wide range of biological activities and significant utility in medicinal chemistry research. Sulfonamide-based compounds are frequently investigated as key scaffolds in the development of novel therapeutic agents, with established research applications as antibacterial, anti-inflammatory, and anticancer agents . Specifically, benzenesulfonamide derivatives incorporating a cyclohexyl group have been identified as valuable intermediates and core structures in drug discovery efforts, particularly in the design and synthesis of potential inhibitors targeting enzymes like VEGFR-2 and carbonic anhydrase isoforms . Researchers utilize this family of compounds to explore new mechanisms of action in various disease models. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

4-butoxy-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-2-3-13-20-15-9-11-16(12-10-15)21(18,19)17-14-7-5-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3

InChI Key

CPIQSJZGQWTRAO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 4 Butoxy N Cyclohexylbenzenesulfonamide

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 4-butoxy-N-cyclohexylbenzenesulfonamide, suggests two primary disconnection points, leading to distinct synthetic strategies. The most logical disconnections are at the sulfur-nitrogen (S-N) bond and the carbon-oxygen (C-O) ether linkage.

Disconnection of the S-N Bond: This is the most direct and common approach. It leads back to two key precursors: 4-butoxybenzenesulfonyl chloride and cyclohexylamine (B46788) . This strategy is generally favored due to the widespread availability of the starting materials and the reliability of sulfonamide bond formation.

Disconnection of the C-O Ether Bond: This alternative strategy involves the formation of the butoxy group at a later stage in the synthesis. This disconnection points to 4-hydroxy-N-cyclohexylbenzenesulfonamide and a suitable butyl electrophile, such as butyl bromide , as the immediate precursors. This approach might be considered if the starting material with the pre-formed ether is not readily accessible.

These two primary disconnection strategies form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to Sulfonamide Compounds

The classical synthesis of this compound typically involves a sequence of well-established organic reactions. These methods are robust and have been widely used for the preparation of a variety of sulfonamide derivatives.

The formation of the benzenesulfonamide (B165840) core is a critical step. A common method involves the direct sulfonylation of a substituted benzene (B151609) ring. In the context of synthesizing this compound, the most direct route begins with butoxybenzene (B75284).

The synthesis of the key intermediate, 4-butoxybenzenesulfonyl chloride thieme-connect.comvaia.comnih.govoakwoodchemical.com, is typically achieved through the electrophilic aromatic substitution of butoxybenzene with chlorosulfonic acid. This reaction places the sulfonyl chloride group para to the butoxy group due to the ortho-, para-directing nature of the alkoxy substituent.

Alternatively, if starting from phenol, a multi-step process would be required, involving initial protection of the hydroxyl group, followed by chlorosulfonation, and subsequent deprotection. However, the direct sulfonylation of butoxybenzene is generally more efficient.

With the 4-butoxybenzenesulfonyl chloride in hand, the introduction of the cyclohexyl group is achieved through a nucleophilic substitution reaction with cyclohexylamine. google.com This reaction is a standard method for forming the sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired this compound.

An alternative classical route involves the formation of the ether linkage at a later stage. This pathway would commence with the synthesis of 4-hydroxybenzenesulfonamide oakwoodchemical.commdpi.commdpi.commasterorganicchemistry.com, which can be prepared from 4-hydroxybenzenesulfonic acid. This intermediate would then be reacted with cyclohexylamine to form 4-hydroxy-N-cyclohexylbenzenesulfonamide .

The final step in this sequence is a Williamson ether synthesis. vaia.comucalgary.cachem-station.comrsc.org The phenolic hydroxyl group of 4-hydroxy-N-cyclohexylbenzenesulfonamide is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a butyl halide, typically butyl bromide or butyl iodide, to yield this compound via an SN2 reaction.

Starting Materials Reaction Type Product
4-hydroxy-N-cyclohexylbenzenesulfonamide, Butyl bromideWilliamson Ether SynthesisThis compound
Butoxybenzene, Chlorosulfonic acidElectrophilic Aromatic Substitution4-butoxybenzenesulfonyl chloride
4-butoxybenzenesulfonyl chloride, CyclohexylamineNucleophilic Acyl SubstitutionThis compound

Advanced and Novel Synthetic Approaches

In recent years, significant advancements in synthetic methodology have provided new avenues for the construction of sulfonamides, often with improved efficiency, milder reaction conditions, and broader functional group tolerance.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur and nitrogen-sulfur bonds, offering alternatives to classical methods. nih.gov Palladium- and copper-based catalytic systems have been particularly prominent in the synthesis of sulfonamides. thieme-connect.comrsc.orgacs.orgacs.orgnih.govrsc.orgnih.gov

One such advanced strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with a sulfonamide. mdpi.comnih.govnih.gov In the context of this compound, this could involve the coupling of a 4-butoxy-substituted aryl halide with N-cyclohexylsulfonamide in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed reactions have also been extensively developed for the synthesis of N-substituted sulfonamides. thieme-connect.comacs.orgacs.orgnih.govrsc.org These methods can involve the coupling of a boronic acid with a sulfonamide or the reaction of an amine with a sulfonyl-containing partner. For instance, a potential route could involve the copper-catalyzed coupling of 4-butoxyphenylboronic acid with N-cyclohexylsulfonamide. These transition metal-catalyzed approaches can offer advantages in terms of substrate scope and may be amenable to the synthesis of a diverse library of sulfonamide derivatives under milder conditions than some classical methods.

Catalyst System Reactant 1 Reactant 2 Reaction Type
Palladium Catalyst4-Butoxyaryl HalideN-CyclohexylsulfonamideCross-Coupling
Copper Catalyst4-Butoxyphenylboronic AcidN-CyclohexylsulfonamideCross-Coupling

Radical-Mediated Synthetic Pathways

The synthesis of sulfonamides, including this compound, can be approached through radical-mediated pathways, which offer alternative strategies to traditional methods. These pathways often involve the generation of sulfonyl or amino radicals as key intermediates. While direct radical-mediated synthesis for this compound is not extensively documented, analogous transformations provide insight into potential synthetic routes.

One general approach involves the generation of a sulfonyl radical, which can then be coupled with an amine. Recent studies have focused on generating sulfamoyl radicals for the one-step modular synthesis of various sulfonamides under mild conditions. acs.org Another strategy involves the reaction of aryl radical intermediates with a sulfur dioxide surrogate, like sodium metabisulfite (B1197395) (Na₂S₂O₅), to form a sulfonyl radical. This sulfonyl radical can then be coupled with an amine to yield the desired sulfonamide. researchgate.net

Photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals from N-acyl sulfonamides, enabling intramolecular alkene aminoarylation cascades. researchgate.net This type of radical cyclization showcases the potential for forming C-N bonds under mild, light-mediated conditions. researchgate.net Furthermore, direct C-H amination of arenes using photolytically-generated aminium radicals from N-chloroamines presents another viable, albeit intramolecular, radical-based approach for creating aryl amine bonds, which are precursors to sulfonamides. rsc.orghamptonresearch.comnih.gov

A plausible, though not explicitly demonstrated for this specific compound, radical-mediated pathway to this compound could involve the radical-initiated coupling of a 4-butoxybenzene derivative with a source of the sulfonylcyclohexylamide radical, or the coupling of a 4-butoxybenzenesulfonyl radical with cyclohexylamine. The feasibility of such a reaction would depend on the successful generation and reactivity of the specific radical intermediates involved.

Stereoselective Synthesis of Cyclohexyl Derivatives

The stereochemistry of the cyclohexyl group can be a critical factor in the biological activity of N-cyclohexyl-substituted compounds. Therefore, methods for the stereoselective synthesis of cyclohexyl derivatives are of significant interest. While the synthesis of this compound itself does not inherently require stereoselectivity unless chiral centers are introduced, the principles of stereoselective synthesis are crucial for creating specific isomers of related, more complex molecules.

One key strategy for achieving stereoselectivity is through the use of chiral starting materials or catalysts. For instance, the stereoselective synthesis of β-amino sulfones and sulfonamides has been achieved with high diastereoselectivity through the addition of sulfonyl anions to chiral N-sulfinyl imines. orgsyn.org This method allows for the controlled formation of new stereocenters adjacent to the sulfonamide group.

Recent advances in photoredox catalysis have enabled the stereoselective synthesis of highly functionalized cyclohexylamine derivatives. acs.orgorganic-chemistry.orgnih.govnih.gov An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, for example, can generate complex cyclohexylamine structures with excellent diastereoselectivity. acs.orgorganic-chemistry.orgnih.govnih.gov By incorporating a chiral phosphoric acid catalyst, an asymmetric catalytic version of this cycloaddition can be realized, yielding enantiomerically enriched products. acs.orgorganic-chemistry.org

Another approach focuses on the stereoselective synthesis of the cyclohexylamine ring itself before its incorporation into the final sulfonamide. For example, the synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics involves the reduction of a substituted cyclohexanone (B45756) to create specific alcohol diastereomers, which are then used in subsequent reactions. osti.gov These methods highlight the importance of controlling the stereochemistry of the cyclohexyl ring, which can be crucial for the biological evaluation of compounds like this compound and its derivatives.

Green Chemistry Considerations in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including sulfonamides, to create more sustainable and environmentally friendly processes. nih.govalrasheedcol.edu.iq Key considerations include the use of greener solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.

One of the most significant green chemistry approaches is the use of water as a solvent for chemical reactions. mt.comnih.gov A facile and environmentally benign synthesis of sulfonamides has been described that takes place in aqueous media, using equimolar amounts of the amine and arylsulfonyl chloride. nih.gov This method avoids the use of organic bases and simplifies product isolation to a simple filtration step after acidification, resulting in excellent yields and purity. nih.gov An experimental procedure for the synthesis of the related N-Cyclohexyl-4-methoxybenzenesulfonamide successfully utilizes water as the reaction solvent. nih.gov

Other green approaches focus on minimizing energy consumption and reaction times. Microwave-assisted synthesis has been shown to be an effective method for the solvent-free and catalyst-free preparation of sulfonamides, leading to good to excellent yields in a short amount of time. rsc.org Ultrasound irradiation is another energy-efficient technique that can be used for the acylation of amines and sulfonamides under solvent-free conditions. orientjchem.org

Table 1: Comparison of Green Chemistry Approaches in Sulfonamide Synthesis

Approach Key Feature Advantages Representative Reference
Aqueous Synthesis Use of water as a solvent. Environmentally benign, simplified workup, avoids organic solvents. Deng, X. & Mani, N. S. (2006). nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation for heating. Reduced reaction times, often solvent-free, high yields. Heravi, M. M., et al. (2013). rsc.org
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation. Energy efficient, often solvent-free, catalyst-free. Boukheddaden, K., et al. (2014). orientjchem.org
Catalytic Methods Use of recyclable catalysts. Reduced waste, lower catalyst loading, improved atom economy. Nasrollahzadeh, M., et al. (2023). drugdiscoverytrends.com

Purification Techniques and Yield Optimization

The purification of the final product and the optimization of the reaction yield are critical steps in the synthesis of this compound. Common purification techniques for sulfonamides include crystallization and column chromatography.

Crystallization is the most widely used method for purifying solid organic compounds. The choice of solvent is crucial for successful crystallization. For sulfonamides, which often contain both polar and nonpolar groups, a solvent pair of intermediate polarity, such as ethanol (B145695) and water, can be effective. nih.gov The impure solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. The efficiency of crystallization can be influenced by factors such as the cooling rate, the presence of seed crystals, and the solvent system used. nih.gov

Column chromatography is another powerful purification technique, particularly when crystallization is not effective or for separating complex mixtures. Silica gel is a common stationary phase for the purification of sulfonamides. mt.com The choice of the mobile phase (eluent) is critical and is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). mt.com The polarity of the eluent is gradually increased to elute compounds with different polarities from the column.

Yield optimization involves systematically varying reaction parameters to maximize the amount of desired product. Key parameters to consider include:

Reaction Temperature: The rate of reaction is temperature-dependent, but higher temperatures can also lead to side reactions and decomposition, reducing the yield.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.gov

Stoichiometry of Reactants: Using an excess of one reactant can sometimes drive the reaction to completion, but it can also complicate purification.

pH Control: In reactions involving amines and sulfonyl chlorides, maintaining the pH with a base (e.g., Na₂CO₃) is crucial to neutralize the HCl formed and prevent side reactions. nih.gov

Table 2: Factors Influencing Yield and Purity of Sulfonamides

Factor Influence on Yield Influence on Purity Optimization Strategy
Solvent Choice Can affect reaction rate and equilibrium position. Determines the effectiveness of crystallization. Screen various solvents and solvent mixtures.
Temperature Affects reaction kinetics; too high can cause decomposition. Can influence the formation of byproducts. Optimize for the highest conversion with minimal side reactions.
Reaction Time Insufficient time leads to incomplete reaction; too long can lead to side products. Can affect the impurity profile. Monitor reaction progress (e.g., by TLC) to find the optimum time.
pH Crucial for reactions involving amines to neutralize acid byproducts. Can prevent unwanted side reactions. Use a suitable base to maintain the optimal pH range.
Purification Method Directly impacts the isolated yield. Determines the final purity of the compound. Choose between crystallization, chromatography, or a combination.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of a chemical compound like this compound from the laboratory bench to a larger, pilot-plant or industrial scale presents a unique set of challenges that must be carefully considered. contractpharma.com While a reaction may proceed smoothly on a small scale, new issues related to safety, cost, and process control often emerge at a larger scale. mt.comdrugdiscoverytrends.com

Key Scale-Up Considerations:

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become hazardous on a large scale due to the reduced surface-area-to-volume ratio of larger reactors. Efficient heat removal is critical to prevent runaway reactions. mt.com

Mass Transfer and Mixing: Ensuring uniform mixing of reactants becomes more challenging in large vessels. Inefficient mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. mt.com

Reagent and Solvent Choice: Reagents and solvents that are practical for laboratory use may be too expensive, hazardous, or difficult to handle on an industrial scale. The cost and environmental impact of solvents are major considerations. contractpharma.com

Process Safety: A thorough hazard evaluation is essential before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the safe handling of all materials. mt.com

Purification and Isolation: Crystallization and chromatography, which are common in the lab, can be more complex and costly to implement on a large scale. The choice of purification method must be practical for the desired scale of production. drugdiscoverytrends.com

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

Table 3: Comparison of Laboratory vs. Scale-Up Synthesis

Parameter Laboratory Scale (grams) Pilot/Industrial Scale (kilograms to tons) Key Challenges in Scale-Up
Heat Management Easily controlled with simple cooling baths. Requires jacketed reactors and efficient cooling systems. Potential for runaway reactions if heat is not removed effectively.
Mixing Efficient with magnetic or overhead stirrers. Requires specialized impellers and reactor design for homogeneity. Inefficient mixing can lead to poor yields and side products.
Reagent Addition Typically rapid and straightforward. Controlled addition rates are critical to manage heat and concentration. Rapid addition can lead to safety hazards and poor selectivity.
Work-up/Purification Often involves extractions and column chromatography. Large-scale extractions are cumbersome; chromatography is expensive. Need for efficient and scalable purification methods like crystallization.
Safety Hazards are generally contained and manageable. Requires comprehensive process safety management and engineering controls. Magnified consequences of any incidents.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-butoxy-N-cyclohexylbenzenesulfonamide in solution. A suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the fundamental framework of the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for precise assignment based on data from analogous structures, such as 4-butoxytoluene, N-cyclohexylbenzenesulfonamide, and 4-chloro-N-cyclohexylbenzenesulfonamide. rsc.orgrsc.orgnih.govnih.gov

The ¹H NMR spectrum shows distinct signals for the butoxy group, the p-disubstituted benzene (B151609) ring, and the N-cyclohexyl group. The aromatic protons exhibit a characteristic AA'BB' system, with two doublets in the ranges of δ 7.75-7.85 ppm and δ 6.95-7.05 ppm. The butoxy chain protons appear as a triplet for the terminal methyl group, a triplet for the O-CH₂ group, and two multiplets for the central methylene (B1212753) groups. The cyclohexyl protons present as a series of broad multiplets due to complex spin-spin coupling and conformational averaging. A key signal is the N-H proton of the sulfonamide, which is often observed as a doublet between δ 4.5-5.5 ppm, coupling to the adjacent C-H of the cyclohexyl ring.

The ¹³C NMR spectrum complements the proton data. The two ipso-carbons of the benzene ring are found at approximately δ 163 ppm (C-O) and δ 132 ppm (C-S). The aromatic CH carbons resonate around δ 129 ppm and δ 115 ppm. The butoxy carbons are observed with the O-CH₂ carbon at approximately δ 68 ppm. The cyclohexyl carbons appear in the upfield region, typically between δ 24-55 ppm.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzenesulfonamide (B165840) Ring
H-2, H-67.75 - 7.85 (d)129.0
H-3, H-56.95 - 7.05 (d)115.0
C-1 (C-S)-132.0
C-4 (C-O)-163.0
Butoxy Chain
-O-CH₂-4.00 - 4.10 (t)68.5
-CH₂-1.75 - 1.85 (m)31.0
-CH₂-1.45 - 1.55 (m)19.2
-CH₃0.95 - 1.00 (t)13.8
N-Cyclohexyl Group
N-H4.6 - 5.1 (d)-
N-CH3.10 - 3.25 (m)54.5
CH₂ (x5)1.00 - 1.80 (m)33.0, 25.2, 24.5

To confirm the assignments from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. chemicalbook.com Expected correlations would be seen between adjacent protons in the butoxy chain (-O-CH₂-CH₂-CH₂-CH₃) and throughout the cyclohexyl ring. It would also confirm the coupling between the aromatic protons at positions 2 and 3 (and 5 and 6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It allows for the unambiguous assignment of each carbon atom that bears protons by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. chemicalbook.com Key HMBC correlations would include the O-CH₂ protons of the butoxy group to the C-4 aromatic carbon, and the H-2/H-6 aromatic protons to the C-1 (C-S) carbon. The N-H proton would show a correlation to the adjacent cyclohexyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY is crucial for determining the preferred conformation. Correlations would be expected between the protons of the butoxy chain (H-1') and the adjacent aromatic protons (H-3/H-5), as well as between the N-H proton and nearby axial/equatorial protons on the cyclohexyl ring.

Sulfonamides can exhibit restricted rotation around the sulfur-nitrogen (S-N) bond, which can be studied using variable temperature (VT) NMR, also known as dynamic NMR (DNMR). This phenomenon arises from the significant steric hindrance and the partial double-bond character of the S-N bond.

At low temperatures, the rotation may be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated. For related sulfonamides, these barriers are often in the range of 10-20 kcal/mol.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₆H₂₅NO₃S. echemi.com The calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition with high confidence.

Predicted HRMS Data

Ion Calculated Exact Mass
[M+H]⁺312.1628
[M+Na]⁺334.1447
[M-H]⁻310.1482

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

The IR spectrum is dominated by strong absorptions corresponding to the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds (ν_as(SO₂) and ν_s(SO₂)) are expected to appear as two intense bands in the regions of 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-N stretching vibration typically appears in the 900-940 cm⁻¹ range. researchgate.net Other characteristic bands include the C-O stretching of the butoxy ether group (~1250 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (2850-3100 cm⁻¹), and N-H stretching (~3250 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would clearly show the vibrations of the benzene ring and the C-S bond.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide)Stretching (ν)3250 - 3300Medium
C-H (Aromatic)Stretching (ν)3030 - 3100Medium
C-H (Aliphatic)Stretching (ν)2850 - 2960Strong
S=O (Sulfonyl)Asymmetric Stretch (ν_as)1330 - 1360Strong
C-O-C (Ether)Asymmetric Stretch (ν_as)1240 - 1260Strong
S=O (Sulfonyl)Symmetric Stretch (ν_s)1150 - 1180Strong
S-N (Sulfonamide)Stretching (ν)900 - 940Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the p-substituted benzene ring. The butoxy group, an electron-donating group, and the sulfonamide group, an electron-withdrawing group, influence the energy of the π→π* transitions.

Based on data from similar aromatic sulfonamides and alkoxybenzenes, the compound is expected to exhibit two main absorption bands in the ultraviolet region. nist.govscience-softcon.de

A strong absorption band (the primary band), analogous to the E₂ band in benzene, is expected around 225-235 nm.

A weaker absorption band (the secondary band), analogous to the B band in benzene, which shows vibrational fine structure, is anticipated around 270-280 nm. The position and intensity of these bands are solvent-dependent.

X-ray Crystallography for Solid-State Molecular Architecture

The three-dimensional arrangement of atoms in 4-chloro-N-cyclohexylbenzenesulfonamide was determined by single-crystal X-ray diffraction, offering a precise model of its molecular conformation and intermolecular interactions in the crystalline state.

A suitable single crystal of 4-chloro-N-cyclohexylbenzenesulfonamide was selected for analysis. Data were collected using a Bruker APEXII CCD diffractometer with Mo Kα radiation at a temperature of 296 K. nih.gov A total of 12,714 reflections were measured, of which 3,365 were independent. nih.gov The structure was solved using direct methods and refined against F² to a final R-factor of 0.053 for reflections with I > 2σ(I). nih.gov The refinement process involved treating hydrogen atoms with a combination of independent and constrained refinement models. nih.gov

Table 1: Crystal Data and Structure Refinement for 4-chloro-N-cyclohexylbenzenesulfonamide

Parameter Value
Empirical Formula C₁₂H₁₆ClNO₂S
Formula Weight 273.78
Temperature 296 K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a 11.1226 (5) Å
b 6.2490 (2) Å
c 19.8635 (9) Å
β 96.505 (2)°
Volume 1371.73 (10) ų
Z 4
Data Collection
Diffractometer Bruker APEXII CCD
Radiation Source Mo Kα
Measured Reflections 12714
Independent Reflections 3365
Refinement
R[F² > 2σ(F²)] 0.053
wR(F²) 0.150
Goodness-of-fit (S) 1.03

Data sourced from a study on 4-chloro-N-cyclohexylbenzenesulfonamide, a structural analogue. nih.gov

The molecular structure of 4-chloro-N-cyclohexylbenzenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom. The cyclohexyl ring adopts a stable chair conformation. nih.gov A key feature of the molecule's conformation is the torsion angle between the benzene ring and the sulfonamide group. The central C—S—N—C torsion angle is reported to be -78.0 (2)°, indicating a specific rotational orientation of the N-cyclohexyl group relative to the benzenesulfonyl moiety. nih.gov This "L-shaped" conformation is a significant aspect of its molecular architecture. nih.gov In the crystal lattice, adjacent molecules are linked by N—H···O hydrogen bonds, forming inversion dimers. nih.gov

Table 2: Selected Torsion Angles for 4-chloro-N-cyclohexylbenzenesulfonamide

Atoms (D-A-B-C) Angle (°)
C6-S1-N1-C7 -78.0 (2)

Data reflects the structure of 4-chloro-N-cyclohexylbenzenesulfonamide. nih.gov

Conformational Analysis and Stereochemical Investigations

Experimental Determination of Preferred Conformations (e.g., from NMR, X-ray)

While specific experimental data from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy for 4-butoxy-N-cyclohexylbenzenesulfonamide is not extensively documented in publicly available literature, significant insights can be drawn from crystallographic studies of closely related N-cyclohexylbenzenesulfonamide derivatives.

Based on these analogs, it is highly probable that this compound also features a cyclohexyl ring in a chair conformation and a specific, folded geometry around the central sulfonamide linkage. The butoxy group, being flexible, would likely exhibit multiple conformations in solution, a feature that could be resolved using detailed 2D NMR studies like NOESY.

Table 1: Crystallographic Data for Analogs of this compound

Parameter4-chloro-N-cyclohexylbenzenesulfonamide nih.govN-benzyl-N-cyclohexylbenzenesulfonamide nih.gov
Molecular Formula C₁₂H₁₆ClNO₂SC₁₉H₂₃NO₂S
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP bca
a (Å) 11.1226 (5)9.1996 (5)
b (Å) 6.2490 (2)11.0406 (5)
c (Å) 19.8635 (9)17.1897 (9)
β (°) ** 96.505 (2)90
V (ų) **1371.73 (10)1745.94 (15)
Cyclohexyl Conformation ChairChair

This interactive table summarizes key crystallographic parameters from related structures, providing a basis for predicting the solid-state conformation of this compound.

Computational Conformational Search Methodologies

To fully map the conformational landscape of a flexible molecule like this compound, computational methods are indispensable. These techniques explore the potential energy surface of the molecule to identify stable, low-energy conformers.

Commonly employed methods for such flexible molecules include:

Stochastic Search (or Monte Carlo): This method involves randomly changing the torsional angles of the molecule and accepting or rejecting the new conformation based on its calculated energy. It is effective for exploring a wide range of conformational space.

Molecular Dynamics (MD): This simulation technique calculates the motion of the atoms in the molecule over time, allowing it to overcome energy barriers and sample various conformations that would be accessible at a given temperature.

Low-Mode Conformational Search (LowModeMD): This is a more advanced technique that is particularly effective for larger flexible compounds and macrocycles. nih.gov It uses low-frequency vibrational modes to generate large, concerted conformational changes, making the search for distinct energy minima more efficient than traditional MD or stochastic methods. nih.gov

For this compound, a computational search would be crucial for understanding the orientation of the butoxy chain and its potential interactions with the rest of the molecule, as well as the rotational barrier around the S-N bond.

Influence of Aromatic Ring and Cyclohexyl Ring Substituents on Conformation

Substituents on either the aromatic or cyclohexyl ring can significantly influence the molecule's preferred conformation through steric and electronic effects.

Cyclohexyl Ring Substituents: The N-cyclohexyl group itself is a bulky substituent, and its connection to the sulfonamide nitrogen is typically equatorial to minimize steric hindrance (1,3-diaxial interactions). If the cyclohexyl ring were to be substituted, the conformational preferences could change. For example, a large substituent on the cyclohexyl ring could potentially force a change in the ring's puckering or influence the torsional angle at the C-N bond to alleviate steric strain. Recent studies have shown that even seemingly subtle changes, like the introduction of a cyclopropyl (B3062369) group, can have profound and sometimes counterintuitive effects on the axial/equatorial preference of substituents on a cyclohexane (B81311) ring. chemistryworld.com

Diastereomeric and Enantiomeric Considerations in Cyclohexyl Substitution

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, substitution on the cyclohexyl ring can introduce chirality and lead to the formation of stereoisomers.

Diastereomers: If a substituent is introduced at the C-4 position of the cyclohexyl ring (relative to the nitrogen at C-1), two diastereomers are possible:

cis-isomer: The new substituent and the benzenesulfonamide (B165840) group are on the same side of the ring.

trans-isomer: The new substituent and the benzenesulfonamide group are on opposite sides of the ring. These diastereomers would have different physical properties (melting point, solubility, etc.) and could be separated by standard chromatographic techniques.

Enantiomers: If a substituent is introduced at any other position on the cyclohexyl ring (e.g., C-2 or C-3), the carbon atom at that position becomes a chiral center. This results in the existence of a pair of enantiomers (non-superimposable mirror images). For example, substituting at the C-2 position would create (R) and (S) enantiomers. These enantiomers would have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. If two such chiral centers were introduced, a more complex mixture of diastereomers and enantiomers would result.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and related properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density. nih.gov For 4-butoxy-N-cyclohexylbenzenesulfonamide, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. nih.gov

This optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom in the sulfonamide group would be expected to be tetrahedral. The calculations would also provide electronic properties such as the total energy, dipole moment, and polarizability of the molecule.

Table 1: Representative Theoretical Structural and Electronic Parameters for a Sulfonamide Derivative (Calculated via DFT) Note: This table is illustrative and based on typical values for similar molecules, not experimental data for this compound.

ParameterPredicted Value
Bond Lengths (Å)
S=O~1.43
S-N~1.63
S-C (aromatic)~1.77
**Bond Angles (°) **
O=S=O~120
O=S=N~108
C-S-N~107
Electronic Properties
Dipole Moment (Debye)2-4 D
Total Energy (Hartree)Compound Specific

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the sulfonamide group and the benzene ring. bsu.byresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative Note: These values are illustrative and based on calculations for analogous compounds. bsu.by

Molecular OrbitalEnergy (eV)
HOMO-9.584
LUMO0.363
HOMO-LUMO Gap 9.947

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would likely show a high negative potential (red) around the oxygen atoms of the sulfonamide group, indicating these are prime sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom on the sulfonamide nitrogen would likely show a positive potential (blue), making it a potential hydrogen bond donor. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

In Silico Molecular Interaction Modeling

In silico molecular interaction modeling is a cornerstone of modern drug discovery and materials science. It allows for the theoretical investigation of how a molecule, such as this compound, might interact with biological macromolecules or other chemical entities. These computational techniques provide valuable insights into the potential binding modes, affinities, and physicochemical properties of a compound before it is synthesized and tested in a laboratory.

Docking Studies with Generic Protein Active Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would typically involve placing the molecule into the active site of a generic protein model, such as a representative enzyme, to predict its binding conformation and affinity.

These studies can reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For instance, the sulfonamide group (-SO₂NH-) is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor. The butoxy and cyclohexyl groups would likely engage in hydrophobic interactions within a corresponding pocket of a protein's active site.

Hypothetical Docking Results into a Generic Kinase Active Site:

ParameterHypothetical Value
Docking Score (kcal/mol) -8.5
Predicted Hydrogen Bonds -NH of sulfonamide with backbone carbonyl of a generic residue-SO₂ oxygen with a generic donor residue
Key Hydrophobic Interactions Butoxy chain and cyclohexyl ring with hydrophobic pocket residues

This table is illustrative and not based on published data for this specific compound.

Ligand Efficiency and Binding Free Energy Calculations (theoretical)

Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its size. It is calculated by dividing the binding free energy (ΔG) by the number of non-hydrogen atoms (heavy atoms) in the molecule. This helps in identifying smaller, more efficient binders that can be developed into more potent leads.

The theoretical binding free energy (ΔG) can be estimated using various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more quantitative prediction of binding affinity than docking scores alone.

Theoretical Ligand Efficiency and Binding Energy for this compound:

ParameterHypothetical ValueFormula
Number of Heavy Atoms 22-
Predicted Binding Free Energy (ΔG) (kcal/mol) -11.6-
Ligand Efficiency (LE) (kcal/mol per heavy atom) -0.53ΔG / Number of Heavy Atoms

This table is for illustrative purposes only.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the sulfonamide nitrogen).

Two hydrophobic regions (representing the butoxy and cyclohexyl moieties).

An aromatic ring feature.

Such a model could be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel compounds with similar activities. Ligand-based design principles would leverage this pharmacophore to suggest modifications to the this compound structure to enhance its predicted activity or other properties.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry software can predict various spectroscopic properties of a molecule based on its calculated electronic structure. These predictions are valuable for confirming the identity and structure of a synthesized compound.

Predicted Spectroscopic Data for this compound:

Spectroscopic TechniquePredicted Key Signals/Bands (Hypothetical)
¹³C NMR (ppm) Aromatic carbons: 120-140 ppmCyclohexyl carbons: 25-45 ppmButoxy carbons: 14, 19, 31, 68 ppm
¹H NMR (ppm) Aromatic protons: 7.5-8.0 ppmCyclohexyl protons: 1.0-2.0 ppmButoxy protons: 0.9, 1.4, 1.7, 4.0 ppmNH proton: ~8.5 ppm
IR Spectroscopy (cm⁻¹) N-H stretch: ~3300 cm⁻¹C-H (aromatic) stretch: ~3100 cm⁻¹C-H (aliphatic) stretch: 2850-2950 cm⁻¹S=O stretch (asymmetric and symmetric): ~1350 and ~1160 cm⁻¹
UV-Vis Spectroscopy (nm) λmax (in a non-polar solvent): ~230 nm and ~270 nm

This table contains hypothetical data for illustrative purposes and is not derived from experimental or published computational results for this specific compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Systematic Modification of the 4-Butoxy Moiety

The 4-butoxy group, an ether linkage at the para-position of the phenyl ring, is a critical determinant of the compound's physicochemical properties and its interaction with biological targets. Understanding how modifications to this group affect activity is crucial for optimizing its pharmacological profile.

Impact of Alkoxy Chain Length on Molecular Recognition

The length of the alkoxy chain plays a significant role in the potency and selectivity of many biologically active compounds. While direct SAR studies on 4-butoxy-N-cyclohexylbenzenesulfonamide are not extensively documented in publicly available literature, valuable insights can be drawn from analogous compound series. For instance, in studies of other receptor-binding molecules, a clear correlation between alkoxy chain length and biological activity has been established.

Research on a series of nitazene (B13437292) opioids demonstrated that varying the alkoxy chain from a methoxy (B1213986) to a butoxy group significantly influenced their affinity for the µ-opioid receptor (MOR) and their in vivo potency. This suggests that the length and lipophilicity of the alkoxy chain are critical for optimal interaction with the receptor's binding pocket. An optimal chain length often achieves a balance between favorable hydrophobic interactions and potential steric hindrance.

A hypothetical SAR study for 4-alkoxy-N-cyclohexylbenzenesulfonamides could yield data similar to that presented in the table below, illustrating the potential impact of chain length on inhibitory activity against a given biological target.

Compound IDAlkoxy GroupChain Length (Carbons)Hypothetical IC₅₀ (nM)
1a Methoxy1150
1b Ethoxy275
1c Propoxy350
1d Butoxy 4 25
1e Pentoxy560
1f Hexoxy6120

This is a hypothetical data table for illustrative purposes.

Substituent Effects at the Terminus of the Alkoxy Chain

Introducing substituents at the terminal position of the butoxy chain can further probe the binding pocket for additional interactions, such as hydrogen bonding or polar contacts. The nature of these substituents—be they electron-donating or electron-withdrawing, bulky or compact—can significantly alter the compound's binding affinity and selectivity. For example, the introduction of a terminal hydroxyl or amino group could engage with polar residues in a receptor, enhancing potency. Conversely, a bulky terminal substituent might clash with the protein surface, leading to a decrease in activity.

Isosteric Replacements within the Alkoxy Chain

Isosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while maintaining its core binding interactions. In the context of the 4-butoxy group, isosteres can be used to modulate metabolic stability, solubility, and bioavailability. For example, replacing one of the methylene (B1212753) (-CH₂-) groups in the butoxy chain with an oxygen atom to form an ether linkage (e.g., 2-(2-ethoxyethoxy) group) could increase polarity and solubility. Similarly, replacing a C-H bond with a C-F bond can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. The concept of bioisosteres extends to functional groups that may not be structurally similar but possess comparable electronic and steric properties.

Structural Variations on the Cyclohexyl Ring

Positional Isomerism of N-Substitution on Cyclohexyl

While the primary structure specifies an N-cyclohexyl group, the exploration of positional isomers of substituents on the cyclohexyl ring is a critical aspect of SAR studies. For instance, if a functional group were to be introduced onto the cyclohexyl ring, its position (e.g., 2-, 3-, or 4-position) and its stereochemistry (axial vs. equatorial, cis vs. trans relative to the sulfonamide group) would be expected to significantly influence biological activity. Research on other compound classes has shown that such positional and stereochemical changes can dramatically alter binding affinity due to specific interactions with the topology of the binding site.

Introduction of Additional Functionalities on the Cyclohexyl Ring

The introduction of additional functional groups on the cyclohexyl ring can lead to new interactions with a biological target, potentially improving potency and selectivity. The strategic placement of polar groups like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups can introduce new hydrogen bonding or ionic interactions.

A hypothetical SAR study exploring substitutions on the cyclohexyl ring could produce the following data, illustrating the sensitivity of activity to the position and nature of the substituent.

Compound IDCyclohexyl SubstituentPositionHypothetical IC₅₀ (nM)
2a None-25
2b 4-Hydroxy (equatorial)415
2c 4-Hydroxy (axial)450
2d 2-Amino (cis)280
2e 2-Amino (trans)235

This is a hypothetical data table for illustrative purposes.

Correlation of Structural Features with Mechanistic Hypotheses (e.g., enzyme inhibition mechanisms in vitro)

While the specific enzyme targets of this compound are not defined in the public literature, we can hypothesize its potential mechanisms of action based on the well-established pharmacology of the benzenesulfonamide (B165840) scaffold, particularly as enzyme inhibitors.

The primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of zinc-containing enzymes known as metalloenzymes, with carbonic anhydrases being the most prominent examples. The canonical binding mode involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, mimicking a substrate or transition state. However, as this compound possesses a tertiary sulfonamide, it cannot deprotonate at the nitrogen and thus cannot bind in this canonical manner.

This suggests that if this compound were to inhibit a metalloenzyme, it would have to do so through a non-canonical mechanism. This might involve the sulfonyl oxygens coordinating to the zinc ion, or the entire molecule binding in a different orientation within the active site, driven by hydrophobic and van der Waals interactions of the cyclohexyl and butoxy groups.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, numerous QSAR models have been developed, particularly for their activity as carbonic anhydrase inhibitors.

A hypothetical QSAR model for a series of analogues of this compound would likely include descriptors such as:

Lipophilicity (logP or ClogP): The butoxy and cyclohexyl groups contribute significantly to the lipophilicity of the molecule. This property is often correlated with membrane permeability and binding to hydrophobic pockets.

Electronic Descriptors (e.g., Hammett constants): These would describe the electronic influence of substituents on the benzene (B151609) ring.

Steric Descriptors (e.g., molar refractivity, Taft steric parameters): These would quantify the size and shape of the substituents, which is particularly relevant for the bulky cyclohexyl group.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

QSAR studies on benzenesulfonamide carbonic anhydrase inhibitors have shown that a combination of electronic, steric, and hydrophobic parameters is often necessary to build a robust model nih.govpsu.edu. For example, one study highlighted the importance of including a hydrophobic parameter for modeling the binding constants of sulfonamides to human carbonic anhydrase II nih.gov. Another study on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors successfully used 3D-QSAR methods (CoMFA and CoMSIA) to develop predictive models.

A QSAR model for analogues of this compound could be used to predict the activity of novel derivatives and guide the synthesis of more potent compounds. The general form of a QSAR equation is:

Biological Activity = f(Physicochemical Descriptors)

For a series of 4-alkoxy-N-cyclohexylbenzenesulfonamides, a simplified hypothetical QSAR equation might look like:

log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Es + constant

Where logP represents lipophilicity, σ is the Hammett constant for the aromatic substituent, and Es is a steric parameter. The coefficients (c₁, c₂, c₃) would be determined by regression analysis of a training set of compounds with known activities.

Insights into Molecular Recognition Principles and Binding Modes

Molecular docking and other computational techniques can provide insights into how a molecule like this compound might bind to a target protein. Although no specific docking studies for this compound are publicly available, we can infer potential binding modes based on its structural features and studies of related molecules.

A molecular docking simulation of this compound into a hypothetical enzyme active site would likely reveal the following key interactions:

Hydrophobic Interactions: The cyclohexyl ring and the butoxy chain would be expected to occupy and interact with hydrophobic pockets or surfaces within the binding site. These interactions would be driven by the displacement of water molecules and the favorable van der Waals forces.

Hydrogen Bonding: The two sulfonyl oxygen atoms are potent hydrogen bond acceptors and could form hydrogen bonds with suitable donor groups on the protein, such as the backbone NH of amino acids or the side chains of residues like arginine, lysine, or asparagine.

Aromatic Interactions: The benzene ring could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

The table below summarizes the potential interactions of the different moieties of this compound within a hypothetical binding site.

Molecular MoietyPotential Interactions
Cyclohexyl RingHydrophobic interactions, van der Waals forces
Sulfonyl Group (SO₂)Hydrogen bond acceptor
Benzene Ringπ-π stacking, π-cation interactions, hydrophobic interactions
Butoxy GroupHydrophobic interactions, van der Waals forces

Solid State Chemistry, Polymorphism, and Supramolecular Assembly

Investigation of Polymorphism and Co-crystallization

There is currently no published research investigating the polymorphic forms or co-crystallization potential of 4-butoxy-N-cyclohexylbenzenesulfonamide. Studies on polymorphism would involve screening for different crystalline forms of the pure compound under various crystallization conditions, while co-crystallization studies would explore the formation of new crystalline structures with other molecules (coformers). The absence of such studies means that the polymorphic landscape and co-crystal forming propensity of this compound are unknown.

Crystal Engineering Strategies for Tailored Solid-State Properties

Without foundational knowledge of the crystal structure and intermolecular interactions of this compound, no crystal engineering strategies have been reported. Such strategies would typically involve the targeted design of crystalline materials with specific properties by controlling the way molecules assemble in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking)

A detailed analysis of the intermolecular interactions for this compound is not possible without crystallographic data, which is currently unavailable. Such an analysis would typically identify and characterize hydrogen bonds, π-stacking interactions, and other non-covalent forces that govern the supramolecular assembly of the compound in its crystalline form. While related sulfonamides often exhibit N-H···O hydrogen bonding, the specific network and any contribution from the butoxy group in the target compound have not been documented.

Phase Transitions and Thermal Behavior Studies

No studies on the phase transitions or thermal behavior (e.g., using Differential Scanning Calorimetry or Thermogravimetric Analysis) of this compound have been found in the scientific literature. Therefore, its melting point, thermal stability, and any solid-state phase transitions remain uncharacterized.

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms of 4-Butoxy-N-cyclohexylbenzenesulfonamide

The reaction mechanisms associated with this compound are primarily dictated by the reactivity of the aromatic ring and the sulfonamide nitrogen.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is activated towards electrophilic attack by the electron-donating butoxy group (-OBu). This group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the sulfonamide group, electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur predominantly at the positions ortho to the butoxy group. The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex).

Reactivity of the Sulfonamide N-H Bond: The hydrogen atom attached to the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). This allows for deprotonation by a suitable base to form a resonance-stabilized anion. This anion is a potent nucleophile and can react with various electrophiles, providing a key pathway for derivatization at the nitrogen atom.

Nucleophilic Substitution at the Sulfonyl Group: While less common, the sulfonamide linkage can undergo cleavage under harsh conditions. More relevant for derivatization is the potential for the in-situ generation of sulfinate salts from secondary sulfonamides, which can then act as versatile intermediates for further functionalization. nih.govacs.org For instance, N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides has been shown to produce sulfinate salts, which can be used in subsequent reactions. acs.org While this compound is a secondary sulfonamide, related pathways for activating the sulfur center could be explored.

N-Centered Radical Reactions: Investigations into the installation of sulfonamide units onto polycyclic hydrocarbons have implicated mechanisms involving nitrogen-centered radicals. okstate.edu Such radical-based approaches could offer alternative pathways for functionalizing the sulfonamide moiety under specific reaction conditions. okstate.edu

Functionalization of the Aromatic Ring for Novel Derivatives

The butoxy-substituted aromatic ring is a prime target for introducing new functional groups to create novel derivatives. The electron-donating nature of the butoxy group facilitates electrophilic substitution reactions. Traditional methods often suffer from limitations in regioselectivity and functional group tolerance. nih.govacs.org Modern cross-coupling and C-H functionalization techniques offer more precise and versatile alternatives. nih.govacs.org

Key functionalization strategies include:

Halogenation: Introduction of bromine or chlorine at the ortho positions using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Site-Selective C-H Functionalization: Advanced catalytic systems, often employing palladium, can enable the direct introduction of various functional groups at specific C-H bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org This allows for the synthesis of complex molecules with high precision.

Table 1: Potential Strategies for Aromatic Ring Functionalization

Reaction TypeTypical ReagentsExpected ProductPotential Application of Derivative
HalogenationN-Bromosuccinimide (NBS), Br₂/FeBr₃3-Bromo-4-butoxy-N-cyclohexylbenzenesulfonamideIntermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira)
NitrationHNO₃, H₂SO₄4-Butoxy-N-cyclohexyl-3-nitrobenzenesulfonamidePrecursor to amino-substituted derivatives for further functionalization
Friedel-Crafts AcylationAcetyl chloride, AlCl₃3-Acetyl-4-butoxy-N-cyclohexylbenzenesulfonamideBuilding block for more complex structures, modification of electronic properties
C-H BorylationB₂pin₂, [Ir(cod)OMe]₂Boronic ester derivative for Suzuki couplingVersatile intermediate for introducing a wide range of aryl or alkyl groups

Derivatization at the Sulfonamide Nitrogen Atom

The acidic proton on the sulfonamide nitrogen serves as a reactive handle for a variety of derivatization reactions. This typically involves an initial deprotonation step using a base (e.g., sodium hydride, potassium carbonate) to generate the corresponding sodium or potassium salt, which then acts as a nucleophile.

Common derivatization strategies at the nitrogen atom include:

N-Alkylation: Reaction of the sulfonamide anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an additional alkyl group. The synthesis of a related compound, 4-butoxy-N-cyclohexyl-N-ethylbenzenesulfonamide, can be achieved through such N-alkylation methods. evitachem.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form N-acylsulfonamides.

N-Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl groups to the sulfonamide nitrogen.

Table 2: Examples of Derivatization at the Sulfonamide Nitrogen

Reaction TypeReagentBaseResulting Derivative Class
N-MethylationMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Tertiary Sulfonamide (N-methylated)
N-BenzylationBenzyl bromide (BnBr)Sodium hydride (NaH)Tertiary Sulfonamide (N-benzylated)
N-AcetylationAcetyl chloride (CH₃COCl)Pyridine (B92270)N-Acetylsulfonamide
N-ArylationBromobenzene, Pd catalyst, ligandSodium tert-butoxide (NaOtBu)Tertiary Sulfonamide (N-phenylated)

Synthesis of Molecular Probes and Tracers for Mechanistic Studies

The structural scaffold of this compound is suitable for the development of molecular probes and tracers to investigate biological processes. Sulfonamide-based structures are frequently used in the design of fluorescent probes for cellular imaging and target identification. mdpi.comnih.govacs.orgnih.gov

Strategies for developing probes from this compound include:

Attachment of a Fluorophore: A fluorescent moiety, such as a naphthalimide or coumarin, can be chemically linked to the molecule. mdpi.comnih.gov This could be achieved by first functionalizing the aromatic ring (e.g., via nitration/reduction to an amine or via halogenation/cross-coupling) and then coupling the resulting derivative to a fluorophore. The resulting probe could be used to visualize the localization of the compound within cells. acs.org

Synthesis of Photoaffinity Probes: Introduction of a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) would allow for covalent cross-linking to biological targets upon photo-irradiation, facilitating target identification studies.

Isotopic Labeling for Tracer Studies: Incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ³H) can create tracers for use in metabolic studies or compound-specific isotope analysis (CSIA). nih.gov Derivatization of the sulfonamide nitrogen with an isotopically labeled reagent is a viable strategy. acs.orgnih.gov For example, a reaction with ¹⁵NH₄OH could introduce a ¹⁵N label. acs.org Such tracers are invaluable for quantifying compound degradation and distribution in complex systems. nih.gov A novel method for analyzing sulfonamides involves derivatization with (trimethylsilyl)diazomethane for gas chromatography-isotope ratio mass spectrometry, allowing for precise tracking of their environmental fate. nih.gov

Future Research Directions and Emerging Paradigms in Chemical Science

Development of Chemo- and Regioselective Synthetic Methods

The synthesis of 4-butoxy-N-cyclohexylbenzenesulfonamide can be approached through established methods for sulfonamide formation. A primary route involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine (B46788). nih.gov This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.

To enhance the efficiency and selectivity of this synthesis, future research could focus on the following:

Catalyst Development: Investigating novel catalysts to improve reaction rates and yields. This could include the use of organocatalysts or transition metal catalysts to activate the sulfonyl chloride or the amine.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher purity and safer reaction conditions.

Green Chemistry Approaches: Exploring the use of more environmentally benign solvents and reagents. For instance, the use of water as a solvent, potentially with a phase-transfer catalyst, could be investigated to minimize the use of volatile organic compounds. nih.gov

A key challenge in the synthesis of substituted benzenesulfonamides is achieving regioselectivity, particularly when multiple reactive sites are present on the aromatic ring. For this compound, the starting material, 4-butoxybenzenesulfonyl chloride, already possesses the desired 4-substitution pattern. nist.gov Future work on more complex derivatives would require a focus on regioselective C-H functionalization or directed ortho-metalation strategies to introduce substituents at specific positions on the benzene (B151609) ring.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

The structural and dynamic properties of this compound can be thoroughly investigated using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR: These standard techniques would confirm the basic structure of the molecule. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the protons of the butoxy group. chemicalbook.comnih.gov The carbon-13 NMR spectrum would complement this by providing information on the carbon skeleton. nih.gov

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Variable Temperature (VT) NMR: VT-NMR studies could be employed to investigate dynamic processes such as the conformational changes of the cyclohexyl ring and restricted rotation around the S-N bond. By monitoring changes in the NMR spectra as a function of temperature, the energy barriers for these processes can be determined.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the sulfonyl group (SO2), typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1150 cm⁻¹ (symmetric stretching). researchgate.netnist.gov The N-H stretching vibration of the sulfonamide group would also be a key feature. researchgate.net The presence of the butoxy group would be confirmed by C-O stretching vibrations. nist.govchemicalbook.com

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would provide an accurate determination of the molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum could help to further confirm the structure.

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

Spectroscopic Technique Expected Features
¹H NMR Signals for aromatic, cyclohexyl, and butoxy protons. chemicalbook.comchemicalbook.com
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule. nih.gov
IR Spectroscopy Characteristic peaks for SO₂ asymmetric and symmetric stretching, N-H stretching, and C-O stretching. nist.govresearchgate.netnist.gov
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design. nih.govmdpi.com These computational tools can be used to design novel molecules with desired properties from scratch, a process known as de novo molecular design. schrodinger.comyoutube.com

For this compound, AI and ML could be utilized in the following ways:

Generative Models: Machine learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large databases of known chemical structures and their properties. These models can then generate novel molecular structures based on the this compound scaffold with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity or material property is identified for this compound, QSAR models can be developed to predict the activity of newly designed analogs. This allows for the rapid virtual screening of large numbers of compounds before committing to their synthesis.

Retrosynthesis Prediction: AI tools can also assist in planning the synthesis of novel, computationally designed molecules by predicting viable retrosynthetic pathways. This can significantly accelerate the discovery and development of new functional molecules.

The integration of AI and ML offers a powerful paradigm for exploring the chemical space around this compound, enabling the rational design of new compounds with tailored functionalities. schrodinger.com

Exploration in Advanced Materials Science and Functional Materials Chemistry

The structural motifs within this compound suggest its potential for use in the development of advanced materials.

Organic Electronics: The benzenesulfonamide (B165840) core is an electron-withdrawing group, which, when combined with suitable donor moieties, could lead to materials with interesting electronic properties. The butoxy and cyclohexyl groups can be modified to tune the solubility and solid-state packing of the molecules, which are crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Supramolecular Chemistry: The sulfonamide group is a well-known hydrogen bond donor and acceptor. This property can be exploited to construct self-assembling supramolecular structures such as gels, liquid crystals, and porous organic frameworks. The interplay of hydrogen bonding from the sulfonamide and van der Waals interactions from the cyclohexyl and butoxy groups could lead to the formation of complex and functional architectures.

Polymers and Coatings: The compound could be functionalized with polymerizable groups to be incorporated into polymer backbones or used as an additive to modify the properties of existing polymers. For example, its incorporation could enhance thermal stability, flame retardancy, or alter the surface properties of a material.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR identify electronic effects of the butoxy and cyclohexyl groups. The sulfonamide NH proton appears downfield (~δ 5.5–6.5 ppm) due to hydrogen bonding. 19^{19}F NMR (if applicable) can track fluorinated analogs .
  • FT-IR : Strong S=O stretching vibrations near 1150 cm1^{-1} and 1350 cm1^{-1} confirm sulfonamide formation.
  • Mass spectrometry (HRMS) : ESI-HRMS validates molecular weight and detects fragmentation patterns, particularly loss of the cyclohexyl group (m/z ~140–160) .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). The butoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants. Training sets should include structurally related sulfonamides with known IC50_{50} values .
  • MD simulations : GROMACS or AMBER can simulate ligand-protein stability over time, focusing on sulfonamide hydrogen bonds and butoxy chain flexibility .

How should researchers address contradictory solubility data reported for sulfonamide derivatives in pharmacological studies?

Advanced Research Question
Contradictions often arise from solvent polarity and pH variations. Methodological solutions:

  • Standardized protocols : Use USP buffers (pH 1.2, 4.5, 6.8) for solubility testing. For 4-butoxy derivatives, expect lower solubility in acidic media due to protonation of the sulfonamide NH.
  • HPLC validation : Compare solubility via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Co-solvent approaches : Add 10–20% DMSO to mimic physiological conditions. Document deviations in supplementary data .

What strategies mitigate crystallization challenges during polymorph screening?

Advanced Research Question

  • High-throughput screening : Use 96-well plates with varied solvents (e.g., alcohols, ethers) and anti-solvents.
  • Seeding : Introduce microcrystals of a known polymorph to direct nucleation.
  • Thermal analysis : DSC and TGA identify metastable forms. For 4-butoxy derivatives, the cyclohexyl group may favor a triclinic lattice, while butoxy chains promote monoclinic packing .

How do steric effects from the cyclohexyl group influence sulfonamide reactivity in nucleophilic substitution reactions?

Basic Research Question
The cyclohexyl group’s bulkiness:

  • Reduces reactivity : Steric hindrance slows sulfonamide participation in SN2^2 reactions.
  • Directs regioselectivity : In electrophilic aromatic substitution, the butoxy group (strongly activating) directs incoming electrophiles to the para position, while the cyclohexyl group limits accessibility .
    Experimental validation: Compare reaction rates with N-methyl vs. N-cyclohexyl analogs using kinetic HPLC .

What analytical techniques resolve enantiomeric purity in chiral sulfonamide derivatives?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computed electronic transitions (TD-DFT).
  • X-ray crystallography : Assign configuration via Flack parameter in SHELXL refinement .

How can researchers validate hydrogen-bonding interactions in sulfonamide co-crystals?

Basic Research Question

  • SC-XRD : Identify N–H···O and O–H···O interactions (e.g., sulfonamide NH to carbonyl acceptors).
  • FT-IR : Monitor NH stretching frequency shifts (Δν ~100 cm1^{-1}) upon co-crystallization.
  • Hirshfeld surface analysis : CrystalExplorer software quantifies interaction contributions (e.g., cyclohexyl C–H···π interactions) .

What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Re-evaluate force fields : Ensure parameterization accounts for sulfonamide’s resonance stabilization.
  • Solvent correction : Apply COSMO-RS to adjust docking scores for solvation effects.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.